molecular formula C19H24N6O2 B12243703 1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one

1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B12243703
M. Wt: 368.4 g/mol
InChI Key: KCAREVASSAPTTR-UHFFFAOYSA-N
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Description

1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. The initial step often includes the preparation of 2-methylimidazo[1,2-b]pyridazin-6-amine, which can be synthesized through the reaction of 2-aminopyridine with various reagents . This intermediate is then further reacted with other components such as piperidine and pyrazole derivatives under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(1H-pyrazol-1-yl)propan-1-one stands out due to its unique combination of heterocyclic rings, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

1-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one

InChI

InChI=1S/C19H24N6O2/c1-14-12-25-17(21-14)4-5-18(22-25)27-13-16-6-10-23(11-7-16)19(26)15(2)24-9-3-8-20-24/h3-5,8-9,12,15-16H,6-7,10-11,13H2,1-2H3

InChI Key

KCAREVASSAPTTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C(C)N4C=CC=N4

Origin of Product

United States

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